Sodium (2-13C) acetate

Catalog No.
S770656
CAS No.
13291-89-9
M.F
C2H3NaO2
M. Wt
83.026 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (2-13C) acetate

CAS Number

13291-89-9

Product Name

Sodium (2-13C) acetate

IUPAC Name

sodium;acetate

Molecular Formula

C2H3NaO2

Molecular Weight

83.026 g/mol

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1;

InChI Key

VMHLLURERBWHNL-YTBWXGASSA-M

SMILES

CC(=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3]C(=O)[O-].[Na+]

Structural Studies:

  • Lipo oligosaccharide-host protein interactions: By incorporating sodium (2-¹³C) acetate into lipo oligosaccharides (LOS), researchers can study the interactions between these bacterial cell wall components and host proteins using a technique called Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C enrichment in the acetate group enhances the sensitivity of the NMR signal, leading to clearer and more detailed information about the binding interactions [].

Metabolic studies:

  • Microbial product and polyketide biosynthesis: When provided as a carbon source to microorganisms, sodium (2-¹³C) acetate gets incorporated into their metabolic pathways. This allows researchers to track the fate of the labeled carbon atoms within the resulting microbial products and novel polyketides using a technique called ¹³C-NMR spectroscopy. This technique helps elucidate the biosynthetic pathways of these complex molecules [].

Dynamic Nuclear Polarization (DNP) and Magnetic Resonance Imaging (MRI):

  • DNP enhancement: Sodium (2-¹³C) acetate plays a role in enhancing the sensitivity of NMR signals through a technique called DNP. This technique significantly amplifies the signal, allowing researchers to study low-concentration metabolites and analyze samples at lower temperatures, leading to improved resolution and sensitivity in NMR experiments [].
  • Hyperpolarized ¹³C-MRI: Hyperpolarized sodium (2-¹³C) acetate can be used as a metabolic probe in preclinical studies using magnetic resonance imaging (MRI). This allows researchers to non-invasively study metabolic activity in live animals, providing valuable insights into various disease models [].

Sodium (2-13C) acetate is a stable, hygroscopic compound with the chemical formula CH3COONa\text{CH}_3\text{COONa}. It consists of one sodium atom, two carbon atoms (with one being a carbon-13 isotope), three hydrogen atoms, and two oxygen atoms. This compound is a sodium salt derived from acetic acid and is known for its high solubility in water and alcohol. Sodium (2-13C) acetate is typically odorless but can emit a vinegar-like smell when heated. Its unique isotopic labeling with carbon-13 makes it valuable for various analytical applications, particularly in nuclear magnetic resonance spectroscopy.

Sodium (2-¹³C) acetate itself doesn't have a specific mechanism of action. However, its role lies in providing a ¹³C-labeled carbon source for various biological processes or chemical reactions. The ¹³C label allows researchers to track the movement and fate of the acetate moiety through the system using NMR spectroscopy [].

  • Case Study: In a study investigating the biosynthesis of polyketides (natural products produced by some microorganisms), researchers used sodium (2-¹³C) acetate as a substrate for the bacteria. By analyzing the ¹³C-NMR spectra of the isolated polyketides, they could determine the incorporation pattern of the acetate units into the final product.

Sodium (2-¹³C) acetate generally poses minimal safety hazards. It's not considered toxic or flammable []. However, as with any laboratory chemical, standard safety practices should be followed, including wearing gloves and eye protection when handling the compound.

, including:

  • Formation of Esters: Reacts with alkyl halides to form esters.
    CH3COONa+BrCH2CH3CH3COOCH2CH3+NaBr\text{CH}_3\text{COONa}+\text{BrCH}_2\text{CH}_3\rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3+\text{NaBr}
  • Decarboxylation: Under high temperatures and in the presence of sodium hydroxide, it can undergo decarboxylation to produce methane.
    CH3COONa+NaOHCH4+Na2CO3\text{CH}_3\text{COONa}+\text{NaOH}\rightarrow \text{CH}_4+\text{Na}_2\text{CO}_3
  • Crystallization: When cooled from a supersaturated solution, it crystallizes exothermically, releasing heat.

Sodium (2-13C) acetate has significant biological implications. When administered intravenously, it acts as an electrolyte replenisher, particularly useful in treating hyponatremia (low sodium levels). It also aids in metabolic acidosis and can be used to alkalinize urine. The compound dissociates into sodium ions and acetate ions upon dissolution, which may help raise blood and urine pH levels .

Sodium (2-13C) acetate can be synthesized through several methods:

  • Reaction with Acetic Acid: The most common industrial method involves reacting acetic acid with sodium hydroxide or sodium carbonate:
    CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}
  • Niacet Process: Involves the reaction of sodium metal with anhydrous acetic acid:
    2CH3COOH+2Na2CH3COONa+H22\text{CH}_3\text{COOH}+2\text{Na}\rightarrow 2\text{CH}_3\text{COONa}+\text{H}_2
  • Using Sodium Bicarbonate: A simpler laboratory synthesis can be performed by reacting vinegar (acetic acid) with sodium bicarbonate:
    CH3COOH+NaHCO3CH3COONa+H2CO3\text{CH}_3\text{COOH}+\text{NaHCO}_3\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{CO}_3
    This reaction produces carbonic acid, which decomposes into water and carbon dioxide.

Sodium (2-13C) acetate has diverse applications across various fields:

  • Food Industry: Used as a preservative and flavoring agent.
  • Medical Use: Acts as an electrolyte replenisher in intravenous fluids.
  • Heating Pads: Commonly found in reusable heating pads due to its ability to crystallize exothermically.
  • Buffer Solutions: Utilized in biological and chemical laboratories to maintain pH levels.
  • Deicing Agent: Preferred over sodium chloride for deicing due to lower corrosiveness.

Research indicates that sodium (2-13C) acetate interacts with various biological systems, particularly concerning its role in metabolic pathways and electrolyte balance. Its ability to dissociate into sodium and acetate ions allows it to influence pH levels in biological fluids, making it significant in studies related to metabolic acidosis and other electrolyte imbalances .

Sodium (2-13C) acetate shares similarities with several other compounds, notably:

CompoundChemical FormulaUnique Features
Sodium AcetateCH3COONa\text{CH}_3\text{COONa}Standard form without isotopic labeling
Potassium AcetateC2H3KO2\text{C}_2\text{H}_3\text{KO}_2Potassium salt of acetic acid
Calcium AcetateC4H6CaO4\text{C}_4\text{H}_6\text{CaO}_4Calcium salt used in dietary supplements
Lithium AcetateC2H3LiO2\text{C}_2\text{H}_3\text{LiO}_2Used in psychiatric treatments
Ammonium AcetateC2H7NO2\text{C}_2\text{H}_7\text{NO}_2Ammonium salt used as a buffering agent

The unique aspect of sodium (2-13C) acetate lies in its isotopic labeling, which enhances its utility in analytical chemistry and metabolic studies, distinguishing it from its non-labeled counterparts.

Dates

Modify: 2023-08-15

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